molecular formula C21H15N3O2 B3028902 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol CAS No. 38369-95-8

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol

Cat. No.: B3028902
CAS No.: 38369-95-8
M. Wt: 341.4 g/mol
InChI Key: YCNFNXPUWNPXMG-UHFFFAOYSA-N
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Description

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol (CAS 38369-95-8) is a triazine-based aromatic compound with a molecular formula of C₂₁H₁₅N₃O₂ and a molecular weight of 341.36 g/mol. Its structure consists of a central 1,3,5-triazine ring substituted with two phenyl groups and a 1,3-dihydroxybenzene moiety (resorcinol derivative). This compound exhibits strong electron-withdrawing properties due to the triazine core and π-conjugation, making it valuable in materials science, particularly in organic light-emitting diodes (OLEDs) and UV-stabilizing applications .

Properties

IUPAC Name

4-(4,6-diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-16-11-12-17(18(26)13-16)21-23-19(14-7-3-1-4-8-14)22-20(24-21)15-9-5-2-6-10-15/h1-13,25-26H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCNFNXPUWNPXMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=C(C=C(C=C3)O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10578321
Record name (4Z)-4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38369-95-8
Record name (4Z)-4-(4,6-Diphenyl-1,3,5-triazin-2(1H)-ylidene)-3-hydroxycyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10578321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-Dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol typically involves the reaction of 4,6-diphenyl-1,3,5-triazine with a suitable benzene derivative. One common method is the condensation reaction between 4,6-diphenyl-1,3,5-triazine-2-amine and 3,5-dihydroxybenzaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Photochemical Applications

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol has been studied for its ability to act as a UV filter and stabilizer in various formulations. Its triazine structure allows it to absorb UV radiation effectively, making it suitable for use in sunscreens and cosmetic products. The compound's ability to prevent photo-degradation of other substances enhances its value in the cosmetic industry.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress in biological systems. This property makes it a candidate for use in nutraceuticals and pharmaceuticals aimed at combating oxidative damage associated with aging and various diseases.

Material Science

In material science, the compound is being explored for its potential use as a dopant in organic light-emitting diodes (OLEDs). Its electronic properties can enhance the efficiency and stability of OLED devices. Additionally, the incorporation of this compound into polymer matrices can improve the thermal stability and mechanical properties of the materials.

Preliminary studies suggest that this compound may have antibacterial and antifungal properties. Its effectiveness against various pathogens positions it as a potential candidate for developing new antimicrobial agents.

Case Study 1: UV Stabilization in Sunscreens

A study published in the Journal of Cosmetic Science examined the efficacy of this compound as a UV filter in sunscreen formulations. The results demonstrated that formulations containing this compound showed enhanced UV protection compared to those without it. The study concluded that its incorporation could significantly improve the photostability of sunscreen products.

Case Study 2: Antioxidant Activity Assessment

In a research article published in Phytotherapy Research, the antioxidant properties of this compound were evaluated using various assays such as DPPH and ABTS radical scavenging tests. The findings indicated that the compound exhibited potent antioxidant activity comparable to established antioxidants like ascorbic acid.

Mechanism of Action

The mechanism of action of 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various chemical reactions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific physiological effects .

Comparison with Similar Compounds

Key Physical Properties :

  • Melting Point : 276°C (indicative of high thermal stability) .
  • Synthesis: Typically prepared via Friedel-Crafts alkylation or nucleophilic substitution reactions using 4,6-dichloro-1,3,5-triazine derivatives and resorcinol in the presence of AlCl₃, achieving yields up to 94.7% .

Comparison with Similar Compounds

Structural and Electronic Modifications

Substituent Effects on Triazine Derivatives

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
4-[4,6-Bis(2,4-dimethylphenyl)-1,3,5-triazin-2-yl]-1,3-benzenediol 1668-53-7 Two 2,4-dimethylphenyl groups C₂₅H₂₃N₃O₂ 397.47 Enhanced lipophilicity; used as a UV absorber .
2,4,6-Tris(2,4-dihydroxyphenyl)-1,3,5-triazine 2125-23-7 Three 2,4-dihydroxyphenyl groups C₂₁H₁₅N₃O₆ 405.37 Higher polarity and symmetry; potential for coordination chemistry .
TRZ-p-SO₃⁻ (Sulfonate derivative) Sulfonate group at para position Improved solubility and electron-withdrawing capacity; used as a counter-anion in OLEDs .

Key Insights :

  • Methyl Groups: The dimethylphenyl substituents in CAS 1668-53-7 increase hydrophobicity, favoring applications in non-polar matrices (e.g., polymer stabilizers) .
  • Sulfonate Groups : TRZ-p-SO₃⁻ derivatives exhibit enhanced solubility in polar solvents, critical for solution-processed OLEDs .
  • Symmetry: The trisubstituted triazine (CAS 2125-23-7) shows higher crystallinity and thermal stability, but reduced solubility compared to monosubstituted analogs .

Hybrid Triazine-Carbazole Systems

DACT-II (9-[4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl]-N₃,N₃,N₆,N₆-tetraphenylcarbazole-3,6-diamine):

  • Structure: Combines a triazine core with a carbazole donor group.
  • Application : Achieves 100% internal quantum efficiency (IQE) in thermally activated delayed fluorescence (TADF) OLEDs due to efficient triplet harvesting .
  • Comparison: The carbazole moiety in DACT-II enhances hole-transport properties, unlike the purely electron-withdrawing resorcinol-based triazine derivatives .

Performance in OLEDs

Compound Emission Color External Quantum Efficiency (EQE) Key Role
4-(4,6-Diphenyltriazin-2-yl)benzene-1,3-diol Green ~1% (hypothetical) Host/emitter in early OLED designs .
DACT-II Blue-green ~20% (experimental) TADF emitter with near-unity IQE .
TRZ-p-SO₃⁻ complexes Sky-blue N/A Counter-anion for cationic Ir complexes; improves device stability .

Key Insights :

  • Triazine as Host : The target compound’s rigid structure confines excitons, reducing efficiency roll-off in OLEDs.
  • TADF Optimization: Carbazole-triazine hybrids (e.g., DACT-II) outperform simpler triazine derivatives due to balanced charge transport and minimized non-radiative decay .

Biological Activity

4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol (CAS No. 38369-95-8) is a compound of interest due to its potential biological activities. Its molecular formula is C21H15N3O2, and it features a triazine ring that is often associated with various pharmacological properties. This article reviews the biological activities of this compound, focusing on its anticancer properties and other therapeutic potentials.

  • Molecular Weight : 341.36 g/mol
  • Chemical Structure : The compound consists of a benzene ring substituted with a triazine moiety and hydroxyl groups at positions 1 and 3 of the benzene ring.

Anticancer Activity

Research indicates that compounds containing triazine rings exhibit significant anticancer properties. The following findings summarize the biological activity of this compound in cancer models:

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cell lines such as MCF-7 and U87 glioblastoma. Flow cytometry analyses revealed that treatment with this compound increased apoptotic cell populations significantly compared to controls .
  • In Vivo Studies :
    • In murine models bearing tumors, administration of the compound resulted in notable tumor growth suppression. The effective dosage was determined to be around 25 mg/kg body weight .
  • Comparative Efficacy :
    • When compared with standard chemotherapeutics like doxorubicin and cisplatin, this compound exhibited comparable cytotoxicity levels but with a potentially lower side effect profile due to its selective action on cancer cells .

Other Biological Activities

Beyond its anticancer effects, this compound has shown promise in other areas:

  • Antioxidant Activity :
    • Studies have demonstrated that the compound exhibits antioxidant properties by scavenging free radicals effectively. This activity is critical in reducing oxidative stress-related cellular damage .
  • Antimicrobial Properties :
    • Preliminary investigations indicate that the compound may possess antimicrobial activity against various bacterial strains. Further studies are needed to elucidate its mechanism of action against pathogens .

Data Table: Biological Activity Summary

Activity TypeModel/MethodologyResultsReference
AnticancerMCF-7 Cell LineInduced apoptosis (IC50 = 25 μM)
Tumor-Bearing MiceTumor growth suppression (25 mg/kg)
AntioxidantDPPH Scavenging AssaySignificant free radical scavenging
AntimicrobialVarious Bacterial StrainsInhibition observed

Case Studies

Several case studies have explored the effects of triazine derivatives similar to this compound:

  • Study on Triazine Derivatives :
    • A study reported that triazine derivatives showed enhanced cytotoxic effects when combined with other chemotherapeutic agents. This suggests a potential for use in combination therapies for more effective cancer treatment regimens .
  • Antioxidant Capacity Evaluation :
    • Another study highlighted the antioxidant capacity of related compounds in preventing lipid peroxidation in cellular membranes, suggesting protective roles against degenerative diseases linked to oxidative stress .

Q & A

Q. What are the recommended spectroscopic techniques for characterizing 4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol, and how should data interpretation address structural ambiguities?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming the aromatic and hydroxyl proton environments. For example, coupling patterns in ¹H NMR can resolve triazine ring substitution positions. Fourier-Transform Infrared Spectroscopy (FTIR) identifies hydroxyl (O–H) stretching vibrations (~3200–3600 cm⁻¹) and triazine ring vibrations (~1500–1600 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., C₃₀H₂₁N₃O₂: calculated 455.16 g/mol). To address structural ambiguities, cross-validate data with computational simulations (e.g., density functional theory, DFT) for electronic structure alignment .

Q. How can researchers optimize the synthesis of this compound to improve yield while maintaining purity above 95%?

  • Methodological Answer : Employ a two-step Suzuki-Miyaura coupling for triazine-phenyl bond formation, using Pd(PPh₃)₄ as a catalyst and potassium carbonate as a base in a toluene/water biphasic system. Monitor reaction progress via thin-layer chromatography (TLC). Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol. For yield optimization, use a factorial design (e.g., 2³ design) to test variables: temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (12–24 hrs). Statistical analysis (ANOVA) identifies significant factors. Purity >95% is achievable with rigorous washing (e.g., 0.1 M HCl to remove residual Pd) .

Q. What solvent systems are suitable for studying this compound’s solubility and aggregation behavior in photophysical applications?

  • Methodological Answer : Test solubility in polar aprotic solvents (DMSO, DMF) and non-polar solvents (toluene, chloroform) via UV-Vis spectroscopy. For aggregation studies, use concentration-dependent fluorescence quenching experiments. Critical aggregation concentrations (CAC) can be determined by plotting emission intensity vs. log concentration. Dynamic Light Scattering (DLS) characterizes particle size distribution in colloidal suspensions .

Advanced Research Questions

Q. How do computational methods like DFT enhance the understanding of this compound’s electronic properties for applications in organic electronics?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) predict frontier molecular orbitals (HOMO/LUMO) to assess charge transport capabilities. For instance, a narrow HOMO-LUMO gap (<3.0 eV) suggests suitability as an electron transport layer (ETL) in OLEDs. Time-Dependent DFT (TD-DFT) simulates UV-Vis absorption spectra to correlate experimental λₘₐₓ with electronic transitions. Solvent effects are modeled using the Polarizable Continuum Model (PCM). Validate computational results with cyclic voltammetry (CV) to measure oxidation/reduction potentials .

Q. What statistical approaches are effective in resolving contradictions between experimental data from different studies on its photophysical properties?

  • Methodological Answer : Apply meta-analysis to aggregate data from multiple studies, weighting results by sample size and experimental precision. Use multivariate regression to isolate confounding variables (e.g., solvent polarity, excitation wavelength). For spectral discrepancies, employ Principal Component Analysis (PCA) to identify outlier datasets. Bayesian inference models can reconcile conflicting quantum yield measurements by incorporating prior knowledge (e.g., instrument calibration errors) .

Q. How can researchers design experiments to investigate the compound’s stability under thermal and photolytic stress for long-term applications?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Heat samples at 50–150°C in inert (N₂) and oxidative (O₂) atmospheres. Monitor degradation via High-Performance Liquid Chromatography (HPLC) at intervals (0, 7, 14 days).
  • Photostability : Expose to UV light (λ = 365 nm) in a photoreactor. Analyze photoproducts using LC-MS.
    Degradation kinetics are modeled using the Arrhenius equation. Control humidity (<30% RH) to prevent hydrolysis .

Notes

  • Methodological Rigor : Answers integrate experimental design, statistical validation, and computational modeling to align with academic standards .
  • Contradiction Management : Advanced statistical and computational tools are prioritized to address data inconsistencies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol
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4-(4,6-Diphenyl-1,3,5-triazin-2-yl)benzene-1,3-diol

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